Cas no 898786-45-3 (4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one)

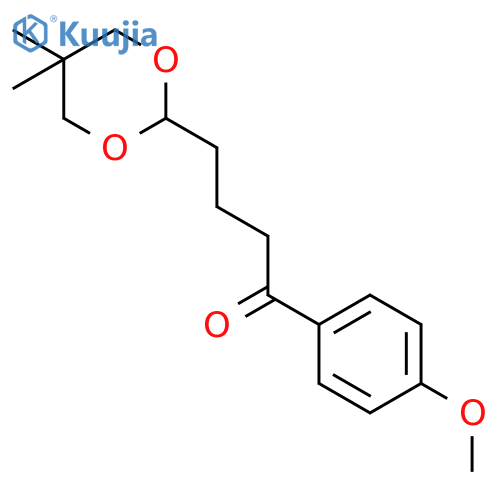

898786-45-3 structure

商品名:4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one

CAS番号:898786-45-3

MF:C17H24O4

メガワット:292.370065689087

MDL:MFCD03844253

CID:1946650

PubChem ID:24727843

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one 化学的及び物理的性質

名前と識別子

-

- 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one

- 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-METHOXYBUTYROPHENONE

- CTK5G6365

- AG-H-66608

- KB-187239

- DTXSID50645940

- MFCD03844253

- AKOS016023263

- 898786-45-3

-

- MDL: MFCD03844253

- インチ: InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)6-4-5-15(18)13-7-9-14(19-3)10-8-13/h7-10,16H,4-6,11-12H2,1-3H3

- InChIKey: WNTGBRRWVHHZAK-UHFFFAOYSA-N

- ほほえんだ: CC1(C)COC(CCCC(=O)C2=CC=C(C=C2)OC)OC1

計算された属性

- せいみつぶんしりょう: 292.16700

- どういたいしつりょう: 292.16745924Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 44.8Ų

じっけんとくせい

- PSA: 44.76000

- LogP: 3.44730

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one セキュリティ情報

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB368318-2 g |

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone, 97%; . |

898786-45-3 | 97% | 2 g |

€1,094.80 | 2023-07-19 | |

| Fluorochem | 208335-2g |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone |

898786-45-3 | 97% | 2g |

£643.00 | 2022-02-28 | |

| Fluorochem | 208335-5g |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone |

898786-45-3 | 97% | 5g |

£1516.00 | 2022-02-28 | |

| abcr | AB368318-2g |

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone, 97%; . |

898786-45-3 | 97% | 2g |

€1094.80 | 2025-02-20 | |

| A2B Chem LLC | AH91928-1g |

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone |

898786-45-3 | 97% | 1g |

$538.00 | 2024-04-19 | |

| A2B Chem LLC | AH91928-5g |

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone |

898786-45-3 | 97% | 5g |

$1725.00 | 2024-04-19 | |

| A2B Chem LLC | AH91928-2g |

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone |

898786-45-3 | 97% | 2g |

$758.00 | 2024-04-19 | |

| abcr | AB368318-1 g |

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone, 97%; . |

898786-45-3 | 97% | 1 g |

€780.40 | 2023-07-19 | |

| Ambeed | A344120-1g |

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone |

898786-45-3 | 95+% | 1g |

$385.0 | 2024-04-16 | |

| abcr | AB368318-5 g |

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-methoxybutyrophenone, 97%; . |

898786-45-3 | 97% | 5 g |

€2,464.20 | 2023-07-19 |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

898786-45-3 (4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898786-45-3)4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one

清らかである:99%

はかる:1g

価格 ($):346.0